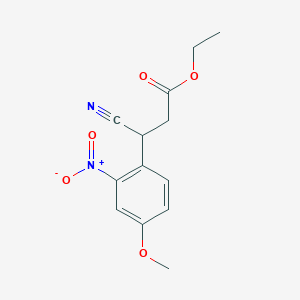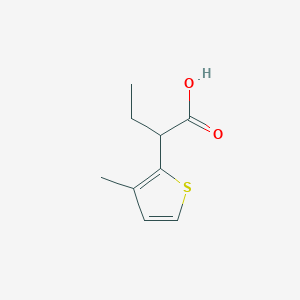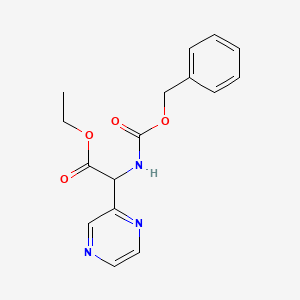
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a trifluoromethoxy group, which is known for its unique chemical properties and applications in various fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . Another method includes the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as boron reagents for Suzuki–Miyaura coupling, is common in industrial settings .
化学反应分析
Types of Reactions
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to receptors and enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-Hydroxy-4-(4-(trifluoromethoxy)phenyl)indole-3-acetonitrile
- 4-(Trifluoromethoxy)phenyl-Containing Polydithienylpyrroles
Uniqueness
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole is unique due to its specific substitution pattern and the presence of the trifluoromethoxy group. This group imparts distinct chemical and biological properties, making the compound valuable in various research and industrial applications .
属性
分子式 |
C15H10F3NO2 |
|---|---|
分子量 |
293.24 g/mol |
IUPAC 名称 |
6-[4-(trifluoromethoxy)phenyl]-1H-indol-4-ol |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)21-11-3-1-9(2-4-11)10-7-13-12(5-6-19-13)14(20)8-10/h1-8,19-20H |
InChI 键 |
BLSDTRLWERMLQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CN3)C(=C2)O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)






![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
